

# A Comprehensive Technical Guide to the Chemical Properties of Jasminoside

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## Compound of Interest

Compound Name: *Jasminoside*

Cat. No.: *B15262863*

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This guide provides an in-depth overview of the core chemical and biological properties of **Jasminoside** (CAS No. 82451-18-1), an iridoid glycoside found in plant species such as *Gardenia jasminoides* and *Jasminum lanceolarium*.<sup>[1][2]</sup> The information compiled herein is intended to support research and development efforts in pharmacology and biochemistry.

## Core Chemical Properties

**Jasminoside** is a complex natural product belonging to the iridoid class of compounds.<sup>[1]</sup> Its fundamental chemical identifiers and properties are crucial for its application in experimental settings.

Property	Value	Reference
CAS Number	82451-18-1	[1][3]
Molecular Formula	C <sub>26</sub> H <sub>30</sub> O <sub>13</sub>	[1][2][3]
Molecular Weight	550.5 g/mol	[1][2][3]
Exact Mass	550.16864101 Da	[2]
IUPAC Name	(4S,5E,6S)-4-(2-methoxy-2-oxoethyl)-5-[2-[(E)-3-phenylprop-2-enoyl]oxyethylidene]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylic acid	[2]
Type of Compound	Iridoid Glycoside	[1]

## Physicochemical Properties and Storage

**Jasminoside** is typically supplied as a powder with a purity exceeding 98%.[\[1\]](#)

- Appearance: Powder.[\[1\]](#)
- Solubility: It is soluble in a range of organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone.[\[1\]](#)
- Storage: For long-term stability, **Jasminoside** should be stored in a desiccated state at -20°C.[\[1\]](#)

## Experimental Protocols: Isolation and Characterization

The isolation and structural elucidation of **Jasminoside** and related compounds from natural sources involve a combination of extraction, chromatographic, and spectroscopic techniques.

### 3.1. Extraction and Isolation

The extraction of iridoid glycosides like **Jasminoside** from plant material, such as the fruits of *Gardenia jasminoides*, is typically achieved through solvent extraction methods.[\[4\]](#)

- **Solvent Extraction:** Plant tissues are extracted with solvents like methanol and ethyl acetate. [\[5\]](#) Modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can be employed to improve efficiency.[\[4\]](#)
- **Purification:** The crude extract undergoes further purification using various column chromatography techniques.[\[1\]](#) A common method involves enrichment with C18 cartridges, where compounds are separated based on polarity. For instance, a sequential elution with increasing concentrations of methanol in water (e.g., 40% methanol followed by 60% methanol) can effectively separate different classes of compounds.[\[5\]](#) High-speed counter-current chromatography (HSCCC) has also been noted as an effective method for purifying glycosides from plant extracts.[\[6\]](#)

### 3.2. Structural Characterization

The definitive structure of **Jasminoside** is established using modern spectroscopic methods.

- **Mass Spectrometry (MS):** Provides information on the molecular weight and elemental composition of the compound.[\[1\]](#)
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** 1D ( $^1\text{H}$  and  $^{13}\text{C}$ ) and 2D (e.g., COSY, HMBC, HSQC) NMR techniques are employed to elucidate the complex chemical structure and stereochemistry of the molecule.[\[1\]](#)[\[7\]](#)
- **High-Performance Liquid Chromatography (HPLC):** Used to assess the purity of the isolated compound, often with Diode Array Detection (DAD) or Evaporative Light Scattering Detection (ELSD).[\[1\]](#)

## Biological Activity and Signaling Pathways

**Jasminoside** is primarily investigated for its potential anti-inflammatory and immunomodulatory activities.[\[3\]](#) Research on extracts from *Gardenia jasminoides*, from which **Jasminoside** is isolated, has pointed to the modulation of key inflammatory pathways.

#### 4.1. Anti-inflammatory Effects

Compounds isolated from *Gardenia jasminoides* have demonstrated significant inhibitory effects on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophage cells.[1][7] Overproduction of NO is a hallmark of inflammatory conditions. The anti-inflammatory mechanism of extracts containing iridoids has been linked to the suppression of signaling pathways such as the JNK MAP kinase pathway.[8] This suggests that **Jasminoside** may exert its anti-inflammatory effects by modulating pro-inflammatory cytokine production and downstream signaling cascades.[3][9]

#### 4.2. Immunosuppressive Activity

Certain iridoids isolated from the fruits of *Gardenia jasminoides* have shown significant inhibition of IL-2 (Interleukin-2) secretion in activated human peripheral blood T cells.[1] IL-2 is a critical cytokine for T-cell proliferation and the adaptive immune response. This finding indicates a potential immunosuppressive role for compounds within this class.

#### 4.3. Experimental Protocol: Nitric Oxide Inhibition Assay

The evaluation of the anti-inflammatory activity of **Jasminoside** often involves measuring its ability to inhibit NO production in macrophage cell lines, such as RAW 264.7, upon stimulation with LPS.

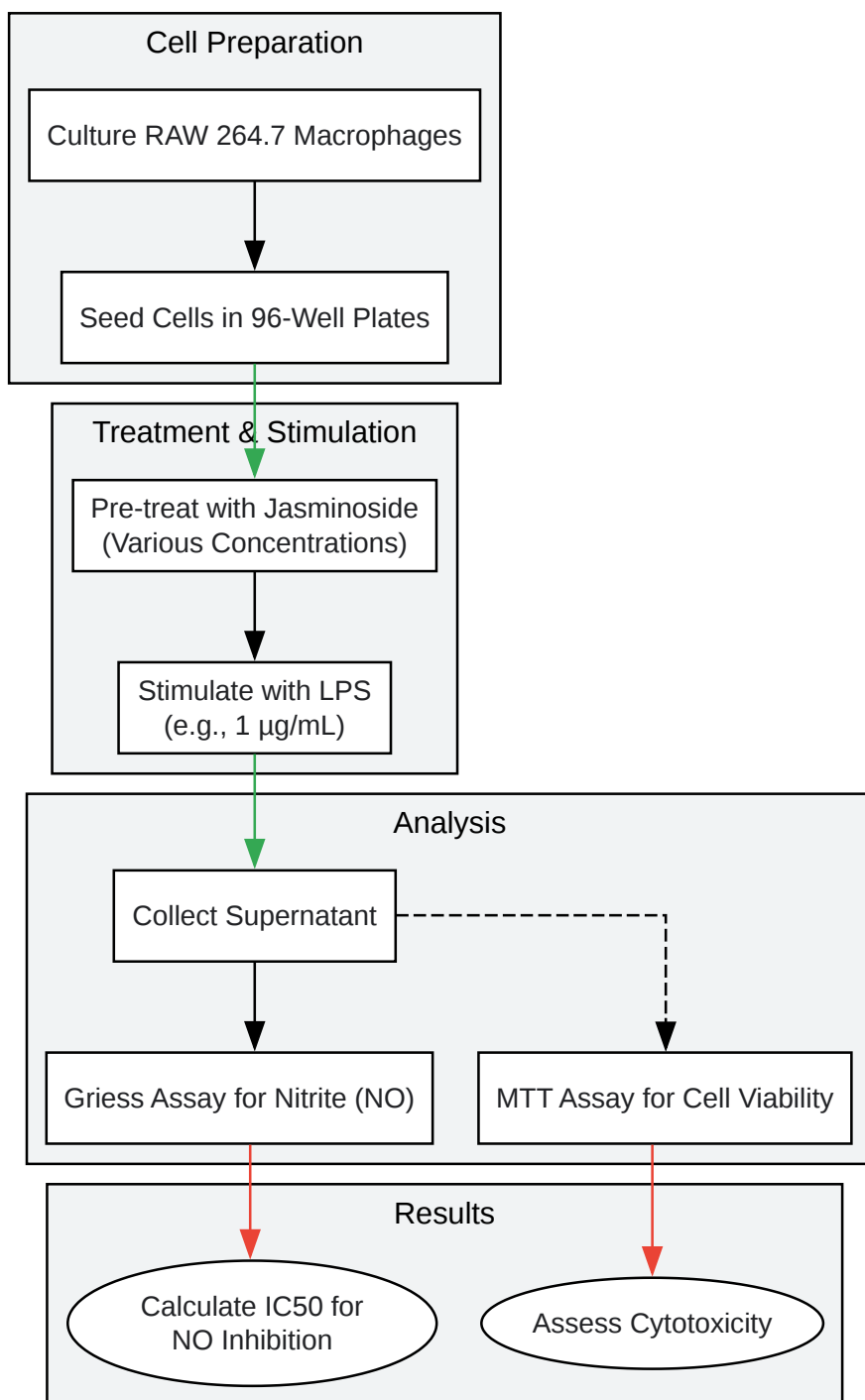
- **Cell Culture:** RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are seeded in 96-well plates and allowed to adhere.[10][11]
- **Treatment:** The cells are pre-treated with various concentrations of **Jasminoside** (dissolved in a vehicle like DMSO) for a short period (e.g., 30 minutes to 2 hours).[10][11]
- **Stimulation:** Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. The cells are then incubated for an extended period (e.g., 20-24 hours).[10][11]
- **Quantification of Nitrite:** The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.[12] This reagent reacts with nitrite to form a colored azo compound, and the absorbance is measured spectrophotometrically

(e.g., at 540-570 nm).[10][13] The quantity of nitrite is determined by comparison with a standard curve of sodium nitrite.

- Cell Viability: A concurrent cell viability assay (e.g., MTT assay) is performed to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.[11]

## Mandatory Visualization

The following diagram illustrates a typical experimental workflow for screening the anti-inflammatory bioactivity of **Jasminoside**.



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